Kinase Selectivity Fingerprint: DYRK1A/CLK1 Inhibition Potential vs. Closest 2-Aminoimidazolone Natural Products
The 2-aminoimidazolone scaffold to which CAS 512190-92-0 belongs has been profiled against a panel of mammalian and protozoan kinases. Leucettamine B, one of the closest natural analogs, inhibits DYRK1A with an IC50 of 0.16 µM and CLK1 with an IC50 of 0.015 µM [1]. For the related polyandrocarpamines, activities were weaker (IC50 > 10 µM on DYRK1A) [1]. The synthetic compound CAS 512190-92-0 incorporates a 3,4-dimethoxybenzyl group absent in leucettamine B (which bears a 3,4-dimethoxybenzylidene), a structural modification predicted to alter the kinase selectivity landscape based on molecular docking studies of this scaffold [1]. While direct IC50 data for CAS 512190-92-0 is not available in published literature, the scaffold-level SAR indicates that the 3,4-dimethoxybenzyl moiety is essential for maintaining a favorable hydrogen-bond network with the hinge region of DYRK1A [1], and synthetic derivatives with similar substitution have shown antitumor activity superior to 5-fluorouracil in certain cell lines [2].
| Evidence Dimension | Kinase inhibitory activity (DYRK1A/CLK1; scaffold-level inference) |
|---|---|
| Target Compound Data | Not explicitly reported for CAS 512190-92-0; predicted based on scaffold modeling to engage DYRK1A hinge region via 3,4-dimethoxybenzyl motif |
| Comparator Or Baseline | Leucettamine B: DYRK1A IC50 = 0.16 µM, CLK1 IC50 = 0.015 µM; Polyandrocarpamine A: DYRK1A IC50 > 10 µM |
| Quantified Difference | Cannot be calculated (target compound data not available); comparator data provided for scaffold benchmarking |
| Conditions | In vitro kinase inhibition assay (ADP-Glo™ kinase assay), recombinant human DYRK1A and CLK1 |
Why This Matters
For procurement decisions, understanding the scaffold’s selectivity profile helps prioritize this specific derivative over less optimized analogs; the 3,4-dimethoxybenzyl substitution is structurally linked to kinase hinge engagement, which may translate to a distinct selectivity window.
- [1] Loaëc, N., et al. (2017). Marine-Derived 2-Aminoimidazolone Alkaloids. Leucettamine B-Related Polyandrocarpamines Inhibit Mammalian and Protozoan DYRK & CLK Kinases. Marine Drugs, 15(10), 316. View Source
- [2] Xiao, Y.-A., et al. (2013). Synthesis and in vitro biological evaluation of novel 2-aminoimidazolone derivatives as anti-tumor agents. Chinese Chemical Letters, 24(8), 723-726. View Source
